![molecular formula C17H17NO4S B6379166 3-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1261987-80-7](/img/structure/B6379166.png)
3-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde is a complex organic compound featuring a biphenyl core with a hydroxyl group, a pyrrolidinylsulfonyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common route includes:
Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the biphenyl compound with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Hydroxylation and Aldehyde Formation: The final steps involve selective hydroxylation of the biphenyl core and introduction of the aldehyde group through formylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: 3-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrrolidinylsulfonyl group can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3’-(morpholin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde
- 3-Hydroxy-3’-(piperidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde
- 3-Hydroxy-3’-(azetidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde
Uniqueness
3-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of the pyrrolidinylsulfonyl group, which can confer distinct steric and electronic properties compared to other similar compounds. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications in drug design and material science.
Properties
IUPAC Name |
2-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-15-7-6-14(11-17(15)20)13-4-3-5-16(10-13)23(21,22)18-8-1-2-9-18/h3-7,10-12,20H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBXVPUOFRVVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685387 |
Source
|
Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-80-7 |
Source
|
Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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